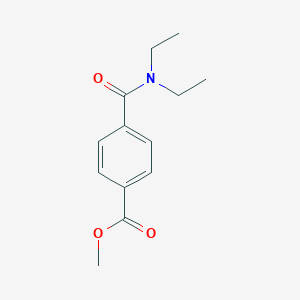

Methyl 4-(diethylcarbamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(diethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-6-8-11(9-7-10)13(16)17-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAKIQCYAUHJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560212 | |

| Record name | Methyl 4-(diethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122357-96-4 | |

| Record name | Methyl 4-(diethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(diethylcarbamoyl)benzoate CAS 122357-96-4 properties

Technical Monograph: Methyl 4-(diethylcarbamoyl)benzoate

Part 1: Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) represents a critical bifunctional scaffold in organic synthesis and medicinal chemistry.[1] Structurally, it bridges the gap between simple benzoate esters and biologically active benzamides. Its core architecture—a para-substituted benzene ring featuring a methyl ester and a diethylamide—makes it a versatile intermediate for generating complex pharmaceutical pharmacophores and functionalized materials.

This compound acts as a "masked" terephthalic acid derivative. The distinct reactivity profiles of the ester (electrophilic at the carbonyl, susceptible to hydrolysis/transesterification) and the diethylamide (robust, directing group capability) allow for orthogonal functionalization. This guide details the physicochemical properties, validated synthesis protocols, and analytical fingerprints required for the high-fidelity utilization of this compound in drug development and agrochemical research.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Table 1: Technical Datasheet

| Property | Specification |

| CAS Number | 122357-96-4 |

| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |

| Synonyms | Benzoic acid, 4-[(diethylamino)carbonyl]-, methyl ester; N,N-Diethyl-4-carbomethoxybenzamide |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity/crystallinity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.1 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 3 |

Part 3: Strategic Synthesis & Process Chemistry[1]

The synthesis of Methyl 4-(diethylcarbamoyl)benzoate is most efficiently achieved through the desymmetrization of terephthalic acid derivatives. Two primary routes are field-proven: the Acid Chloride Method (robust, scalable) and the Coupling Reagent Method (mild, suitable for sensitive substrates).

Visualization: Synthesis Pathways

The following diagram outlines the logical flow for synthesizing CAS 122357-96-4 from Monomethyl Terephthalate.

Caption: Dual synthetic pathways for CAS 122357-96-4. Route A is preferred for multi-gram synthesis due to cost-efficiency.[1]

Detailed Protocol: The Acid Chloride Route (Scale-Up Preferred)

This protocol is designed for high throughput and reproducibility, minimizing chromatographic purification.

Reagents:

-

Monomethyl terephthalate (1.0 eq)[1]

-

Thionyl chloride (SOCl₂) (1.5 eq)[1]

-

Diethylamine (1.2 eq)[1]

-

Triethylamine (Et₃N) (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate in anhydrous DCM (or Toluene for higher temps). Add Thionyl chloride dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.

-

Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

-

Concentration: Cool to room temperature and concentrate in vacuo to remove excess SOCl₂. This yields the crude acid chloride (Methyl 4-(chlorocarbonyl)benzoate). Note: Do not purify this intermediate.

-

Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add a pre-mixed solution of Diethylamine and Triethylamine in DCM dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Work-up: Allow to warm to room temperature and stir for 2 hours. Quench with water.[2][3][4][5] Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. The product usually solidifies or remains a clear viscous oil upon high-vacuum drying.

Part 4: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: A characteristic AA'BB' system (two doublets) integrating to 4 protons.

- ~ 8.10 ppm (d, J = 8.5 Hz, 2H, ortho to ester).

- ~ 7.45 ppm (d, J = 8.5 Hz, 2H, ortho to amide).

-

Methyl Ester: A sharp singlet.

- ~ 3.94 ppm (s, 3H, -COOCH ₃).

-

Diethylamide: Due to restricted rotation around the C-N amide bond, the ethyl groups often appear as broadened or distinct signals at room temperature.

- ~ 3.55 ppm (br q, 2H, N-CH ₂).

- ~ 3.25 ppm (br q, 2H, N-CH ₂).

- ~ 1.25 ppm (br t, 3H, -CH₂CH ₃).

- ~ 1.10 ppm (br t, 3H, -CH₂CH ₃).

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Expected Mass: [M+H]⁺ = 236.13 m/z.

-

Fragmentation Pattern: Loss of methoxy group (-31) or diethylamine fragment may be observed.[1]

Part 5: Applications in Drug Discovery[1][5][13]

1. Bioisostere for DEET: The structural homology to N,N-Diethyl-meta-toluamide (DEET) suggests potential utility in agrochemical research as an insect repellent with modified volatility and lipophilicity profiles.[1]

2. Fragment-Based Drug Design (FBDD): This molecule serves as a robust "linker" fragment.[1] The methyl ester can be selectively hydrolyzed to the carboxylic acid (using LiOH/THF) without affecting the diethylamide, allowing for the attachment of amines or alcohols. Conversely, the amide is stable, serving as a hydrophobic anchor.

3. Kinase Inhibitor Scaffolds: Benzamide derivatives are frequent motifs in kinase inhibitors (e.g., BCR-ABL inhibitors).[1] This specific substitution pattern (para-ester/amide) allows researchers to explore chemical space around the ATP-binding pocket where the ester can be converted to a heterocycle (e.g., oxadiazole, benzimidazole).

Part 6: Safety & Handling

-

GHS Classification:

-

Handling: Perform all synthesis steps in a fume hood. The acid chloride intermediate is corrosive and moisture-sensitive.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.

References

-

Chemical Identity & Properties

- Synthetic Methodology (Amidation): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for coupling protocols).

-

Applications in Drug Design

-

Kumari, S., et al. (2020). Carbamate and Amide Derivatives as Potential Therapeutic Agents. Retrieved from [Link]

-

-

Agrochemical Context (DEET Analogs)

Sources

- 1. 2044713-02-0|Methyl 4-(cyanocarbamoyl)benzoate|BLD Pharm [bldpharm.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Methyl 4-ethenylbenzoate | C10H10O2 | CID 583124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]

- 9. CID 91520573 | C10H11O2- | CID 91520573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

chemical structure and properties of Methyl 4-(diethylcarbamoyl)benzoate

Structural Analysis, Synthetic Methodologies, and Physicochemical Profiling

Chemical Identity & Structural Analysis[1][2][3][4][5]

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) serves as a critical bifunctional building block in medicinal chemistry. Its structure is characterized by a para-substituted benzene ring featuring two distinct electrophilic centers: a methyl ester and a diethyl tertiary amide.

Core Identifiers

| Parameter | Value |

| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |

| CAS Number | 122357-96-4 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)OC |

| InChI Key | Predicted based on structure |

Structural Logic & Reactivity

The molecule exhibits a "push-pull" electronic system, though dampened by the meta-relationship of the carbonyls' resonance withdrawing effects.

-

The Methyl Ester (C-1): Acts as the primary site for nucleophilic attack (e.g., hydrolysis to the acid or reduction to the benzyl alcohol). It is less sterically hindered than the amide.

-

The Diethylamide (C-4): Provides metabolic stability and lipophilicity. The steric bulk of the two ethyl groups protects the amide carbonyl from hydrolysis, making it orthogonal to the ester functionality under mild basic conditions.

Physicochemical Profile

Understanding the solubility and lipophilicity profile is essential for assay development and formulation.

| Property | Value / Prediction | Context |

| LogP (Predicted) | 2.1 - 2.4 | Moderate lipophilicity; crosses cell membranes efficiently. |

| Topological PSA | 46.6 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors | 0 | Lack of donors improves permeability. |

| H-Bond Acceptors | 3 | Ester carbonyl, Amide carbonyl, Ether oxygen. |

| Boiling Point | ~360°C (Predicted) | High boiling point requires vacuum distillation for purification. |

| Solubility | DMSO, DCM, EtOAc | Insoluble in water; requires organic co-solvents. |

Synthetic Methodologies

The synthesis of Methyl 4-(diethylcarbamoyl)benzoate requires differentiating the two carboxylic acid positions of terephthalic acid. The most robust route utilizes Monomethyl Terephthalate as the starting material to ensure regioselectivity.

Pathway Visualization

The following diagram outlines the standard Acid Chloride activation route, preferred for scale-up due to cost-efficiency compared to peptide coupling agents.

Figure 1: Two-step synthesis via acid chloride activation to prevent homo-coupling and ensure ester stability.

Detailed Protocol: Acid Chloride Route

Objective: Synthesis of 10g batch.

Reagents:

-

Monomethyl terephthalate (10.0 g, 55.5 mmol)

-

Thionyl Chloride (SOCl₂, 13.2 g, 111 mmol, 2.0 eq)

-

Diethylamine (4.87 g, 66.6 mmol, 1.2 eq)

-

Triethylamine (Et₃N, 11.2 g, 111 mmol, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate in dry DCM (or Toluene for higher temp). Add SOCl₂ dropwise. Add 2 drops of DMF as a catalyst.

-

Reflux: Heat to reflux (40°C for DCM, 80°C if Toluene) for 3 hours. Monitor by TLC (conversion of acid to acyl chloride is difficult to see, observe gas evolution cessation).

-

Concentration: Evaporate excess SOCl₂ and solvent under reduced pressure. Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM (50 mL).

-

Amidation: Cool the solution to 0°C. In a separate vessel, mix Diethylamine and Triethylamine in DCM (20 mL).

-

Addition: Slowly add the amine mixture to the acyl chloride solution over 30 minutes, maintaining temperature <5°C to prevent ester hydrolysis or side reactions.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

Purification Workflow

The workup exploits the amphiphilic nature of the impurities (amines are basic, unreacted acids are acidic) vs. the neutral product.

Figure 2: Liquid-Liquid Extraction strategy for purification.

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl groups and the integrity of the methyl ester.

Expected 1H NMR Data (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 | Doublet (J=8.2 Hz) | 2H | Ar-H (Ortho to Ester) | Deshielded by ester carbonyl. |

| 7.45 | Doublet (J=8.2 Hz) | 2H | Ar-H (Ortho to Amide) | Less deshielded; characteristic AA'BB' pattern. |

| 3.92 | Singlet | 3H | -OCH₃ | Distinct methyl ester peak. |

| 3.55 | Broad Quartet | 2H | -N-CH₂- (Ethyl A) | Broad due to restricted amide rotation. |

| 3.25 | Broad Quartet | 2H | -N-CH₂- (Ethyl B) | Distinct environment from Ethyl A. |

| 1.25 | Triplet | 3H | -CH₃ (Ethyl A) | Coupled to methylene. |

| 1.10 | Triplet | 3H | -CH₃ (Ethyl B) | Coupled to methylene. |

Note: Amide rotamers may cause the ethyl signals to appear as complex multiplets or broad humps at room temperature.

Applications in Drug Development[9][10]

This molecule is rarely a final drug but acts as a high-value intermediate.

-

Linker Chemistry: The methyl ester can be hydrolyzed to the free acid (LiOH/THF) to couple with amines, creating complex peptidomimetics.

-

Solubility Modulation: The diethylamide group is often introduced to "cap" a molecule, preventing aggregation and improving solubility in organic formulations compared to the free acid.

-

Bioisosteres: It serves as a precursor for benzimidazole synthesis or reduction to benzyl amines.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is susceptible to hydrolysis if exposed to moisture over long periods.

References

-

Chemical Identity & Supplier Data

- Synthetic Methodology (Amide Coupling Standards): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for Acid Chloride/Amine protocols).

- Physical Properties (Analogous Structures)

Sources

Methyl 4-(diethylcarbamoyl)benzoate molecular weight and formula

The following technical guide is structured as a high-level monograph for drug discovery researchers, focusing on the physicochemical identity, synthetic utility, and biopharmaceutical applications of Methyl 4-(diethylcarbamoyl)benzoate.

CAS Registry Number: 122357-96-4 Primary Classification: Bifunctional Terephthalate Scaffold Version: 2.1 (Technical Release)

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate is a desymmetrized derivative of terephthalic acid, characterized by the coexistence of a labile methyl ester and a robust diethyl amide. In medicinal chemistry, this molecule serves as a critical "orthogonal linker." Its value lies in the differential reactivity of its functional groups: the ester moiety is susceptible to mild alkaline hydrolysis or esterase activity, while the diethyl amide remains stable under these conditions. This property allows researchers to use the molecule as a stable core for Fragment-Based Drug Discovery (FBDD) or as a prodrug model to modulate lipophilicity (LogP) before metabolic activation.

Physicochemical Identity

The following data establishes the baseline for analytical validation and stoichiometric calculations.

| Property | Value | Technical Note |

| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate | Also referred to as Benzoic acid, 4-[(diethylamino)carbonyl]-, methyl ester |

| Molecular Formula | C₁₃H₁₇NO₃ | Carbon (13), Hydrogen (17), Nitrogen (1), Oxygen (3) |

| Molecular Weight | 235.28 g/mol | Monoisotopic Mass: 235.1208 |

| CAS Number | 122357-96-4 | Verified Registry |

| Physical State | Viscous Oil / Low-melting Solid | Depends on purity and crystallization solvent |

| Predicted LogP | ~2.1 - 2.4 | Moderate lipophilicity; suitable for CNS penetration models |

| H-Bond Donors | 0 | Fully substituted amide/ester |

| H-Bond Acceptors | 3 | Carbonyl oxygens (2), Ether oxygen (1) |

Synthetic Architecture & Manufacturing

The synthesis of Methyl 4-(diethylcarbamoyl)benzoate requires a regioselective approach to avoid the formation of the bis-amide or bis-ester byproducts. The most robust pathway utilizes Monomethyl Terephthalate as the starting material, ensuring the ester functionality is pre-installed before amide coupling.

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the critical path from the starting material to the isolated product, highlighting the activation step.

Figure 1: Regioselective synthesis pathway via acid chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of Methyl 4-(diethylcarbamoyl)benzoate.

Reagents:

-

Monomethyl terephthalate (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride (1.2 eq) with DMF cat. -

Diethylamine (1.1 eq)

-

Triethylamine (

) (1.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate (8.0 g, 44.4 mmol) in anhydrous DCM (80 mL).

-

Chlorination: Add Thionyl Chloride (5.0 mL, 66.6 mmol) dropwise. Add 2 drops of DMF as a catalyst. Heat to reflux for 2 hours until gas evolution (

, -

Concentration: Cool the mixture and concentrate in vacuo to remove excess thionyl chloride. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM (50 mL).

-

Amidation: Cool the solution to 0°C. In a separate vessel, mix Diethylamine (5.1 mL, 48.8 mmol) and Triethylamine (9.3 mL, 66.6 mmol) in DCM (20 mL).

-

Addition: Add the amine mixture dropwise to the acid chloride solution over 30 minutes, maintaining temperature <5°C to prevent side reactions.

-

Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Wash the organic layer sequentially with:

-

1M HCl (2 x 50 mL) – Removes unreacted amines.

-

Sat.

(2 x 50 mL) – Removes unreacted acid. -

Brine (1 x 50 mL).

-

-

Isolation: Dry over anhydrous

, filter, and concentrate to yield a pale yellow oil or low-melting solid.

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ester (deshielded by carbonyl).

-

δ 7.45 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the amide.

-

δ 3.94 (s, 3H): Methyl ester singlet (

). -

δ 3.55 (br q, 2H) & 3.25 (br q, 2H): Methylene protons of the diethyl group. Note: These often appear as two broad distinct signals due to restricted rotation around the amide C-N bond.

-

δ 1.25 (br t, 3H) & 1.10 (br t, 3H): Methyl protons of the diethyl group.

-

Biopharmaceutical Applications

This molecule is not merely a final product but a strategic intermediate . Its primary utility in drug development stems from the "Orthogonal Reactivity" of its two carbonyl centers.

Orthogonal Hydrolysis Logic

In metabolic stability assays or synthetic modification, the ester and amide respond differently to chemical and enzymatic environments.

Figure 2: Differential stability of the ester vs. amide functionality.

Application Areas

-

Prodrug Design: The methyl ester masks the polarity of the carboxylic acid, improving membrane permeability (LogP ~2.3). Once intracellular, esterases cleave the methyl group to release the active polar "warhead" (the benzoic acid derivative).

-

Fragment-Based Drug Discovery (FBDD): The diethyl amide moiety mimics the spatial arrangement of transition states in many protease inhibitors. The methyl ester provides a "handle" for linking this fragment to larger polymeric carriers or PROTAC linkers.

-

Metabolic Probe: Used to assess the specific activity of carboxylesterases (CES1/CES2) in liver microsomes. The rate of disappearance of the parent compound vs. the formation of the acid metabolite is a direct measure of enzymatic efficiency.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580860, Methyl 4-(diethylcarbamoyl)benzoate. Retrieved January 29, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

ChemBK. (2025).[1] Chemical Properties and Supplier Data for CAS 122357-96-4. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Physicochemical Profiling & Characterization of Methyl 4-(diethylcarbamoyl)benzoate

The following guide details the physicochemical profile, synthesis, and characterization of Methyl 4-(diethylcarbamoyl)benzoate .

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) is a bifunctional aromatic intermediate critical in medicinal chemistry, specifically for the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors and other pharmacophores. Unlike simple benzoates, the presence of the bulky N,N-diethylamide moiety introduces steric flexibility that significantly alters its physical state compared to its primary amide analogs.

This guide provides researchers with a definitive physicochemical profile, a self-validating synthesis workflow, and the spectroscopic signatures required to verify compound identity, addressing the ambiguity often found in commercial "white powder" descriptions.

Physicochemical Profile

The physical appearance of Methyl 4-(diethylcarbamoyl)benzoate is heavily influenced by its purity and isolation method. While often commercially listed as a solid, the pure compound frequently isolates as a viscous, colorless to pale-yellow oil or a low-melting waxy solid due to the disruption of crystal packing by the diethyl chains (analogous to DEET).

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate | |

| CAS Number | 122357-96-4 | Verified Identifier |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Physical State | Viscous Oil / Low-Melting Solid | High purity often yields an oil; crude may appear as a waxy solid. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water. |

| LogP (Predicted) | ~2.1 - 2.4 | Lipophilic character dominates. |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Lacks N-H donors, reducing MP compared to primary amides. |

Synthesis & Purification Workflow

To ensure high fidelity in drug development, the synthesis of Methyl 4-(diethylcarbamoyl)benzoate should follow a pathway that minimizes hydrolysis of the methyl ester while forming the amide bond. The recommended route utilizes Monomethyl Terephthalate via an Acid Chloride intermediate, ensuring complete conversion.

Experimental Protocol (Step-by-Step)

Context: This protocol assumes standard Schlenk line techniques to exclude moisture.

-

Activation: Suspend Monomethyl terephthalate (1.0 eq) in dry Dichloromethane (DCM). Add catalytic DMF (3 drops) and add Thionyl Chloride (1.5 eq) dropwise at 0°C. Reflux for 2 hours until the solution clears (formation of acid chloride).

-

Concentration: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (avoid water contact).

-

Coupling: Redissolve residue in dry DCM. Add Triethylamine (2.5 eq) followed by Diethylamine (1.2 eq) dropwise at 0°C.

-

Workup: Stir at Room Temperature (RT) for 4 hours. Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.

-

Purification: Dry over MgSO₄ and concentrate. If the product remains an oil, purify via Flash Column Chromatography (Hexane:EtOAc 3:1).

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical decision points and reaction flow.

Figure 1: Step-wise synthesis pathway transforming the carboxylic acid moiety into the diethylamide while preserving the methyl ester.

Characterization: The Self-Validating System

Reliance on physical appearance alone is insufficient for this compound class. The identity must be validated using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) . The following spectral features serve as "Checkpoints" for the researcher.

1H NMR Checkpoints (CDCl₃, 400 MHz)

-

Aromatic Region (δ 8.10 – 7.40 ppm): Look for a characteristic AA'BB' system .

-

Two doublets (approx. 8.1 ppm for protons ortho to ester, 7.4 ppm for protons ortho to amide).

-

Validation: Integration must be 2:2.

-

-

Methyl Ester (δ 3.93 ppm): A sharp singlet (3H).

-

Validation: If this peak is absent or shifted, hydrolysis to the acid has occurred.

-

-

Ethyl Groups (Amide): Due to restricted rotation around the C-N amide bond, the ethyl groups often appear magnetically non-equivalent (broadened or split).

-

Methylene (-CH₂-): Two quartets or a broad multiplet at δ 3.5 – 3.2 ppm (4H).

-

Methyl (-CH₃): Two triplets or a broad overlapping signal at δ 1.2 – 1.1 ppm (6H).

-

IR Spectroscopy Signatures

-

Ester Carbonyl: Strong stretch at ~1720 cm⁻¹ .

-

Amide Carbonyl: Distinct stretch at ~1630 cm⁻¹ (Lower wavenumber due to resonance).

-

Absence of OH/NH: No broad peaks >3000 cm⁻¹ (confirms no unreacted acid or amine).

Handling & Stability

-

Hygroscopicity: The ester bond is susceptible to hydrolysis under basic aqueous conditions. Store in a desiccator.

-

Light Sensitivity: Generally stable, but standard practice dictates storage in amber vials.

-

Storage: Recommended at 2–8°C . If the compound solidifies, gently warm to RT for dispensing.

References

-

Chemical Structure & Identifiers

-

Commercial Availability & Physical Data

-

Synthesis Methodology (General Amide Coupling)

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Analogous Physical Properties (DEET)

- N,N-Diethyl-m-toluamide (DEET). NIST Chemistry WebBook.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. No results for search term "3D-FVA09631" | CymitQuimica [cymitquimica.com]

- 3. No results for search term "3D-FVA09631" | CymitQuimica [cymitquimica.com]

- 4. Methyl 4-(diethylcarbamoyl)benzoate | 122357-96-4 [sigmaaldrich.com]

- 5. 4-(diethylamino)benzoate precursor | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-(diethylamino)benzoate precursor | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Ester and Amide Functionalities in Methyl 4-(diethylcarbamoyl)benzoate

Introduction: The Dual-Carbonyl Scaffold

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) represents a quintessential "push-pull" aromatic scaffold in medicinal chemistry. It features a benzene ring substituted at the para positions with two distinct carbonyl functionalities: a methyl ester and an

For drug development professionals, this molecule is more than a simple intermediate; it is a model system for investigating chemoselectivity . The electronic and steric disparity between the ester and the amide allows for orthogonal deprotection and functionalization strategies. This guide provides an in-depth analysis of its synthesis, spectroscopic "fingerprint," and the chemical logic required to manipulate its reactive centers selectively.

Structural Analysis & Spectroscopic Fingerprint

Accurate identification of this molecule requires recognizing the subtle effects of the amide bond's restricted rotation.

Nuclear Magnetic Resonance ( H NMR)

The defining feature of

| Proton Group | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| Aromatic (Ar-H) | 8.10 (2H), 7.50 (2H) | Doublets (AA'BB') | The ester is electron-withdrawing (deshielding H at C2/C6). The amide is also withdrawing but less so than the ester, creating a distinct AA'BB' pattern. |

| Methyl Ester (-OCH | ~3.94 | Singlet | Characteristic sharp singlet of a methyl benzoate. |

| Amide N-CH | 3.20 – 3.60 | Broad/Split Quartets | Critical: Due to restricted rotation, the "cis" and "trans" ethyl groups (relative to carbonyl oxygen) appear as two distinct or broadened signals. |

| Amide -CH | 1.10 – 1.25 | Broad/Split Triplets | Corresponding methyl tails of the ethyl groups often appear as two overlapping triplets. |

Infrared Spectroscopy (FT-IR)

The two carbonyls possess distinct vibrational frequencies, allowing for rapid monitoring of reaction progress (e.g., hydrolysis).

-

Ester C=O: 1720–1730 cm

. Typical for conjugated aromatic esters. -

Amide C=O: 1630–1645 cm

. The amide I band appears at a lower wavenumber due to the strong resonance donation of the nitrogen lone pair, which weakens the C=O bond order.

Synthetic Strategy: Ensuring Chemoselectivity

To synthesize Methyl 4-(diethylcarbamoyl)benzoate efficiently, one must avoid the statistical mixtures inherent in reacting terephthaloyl chloride with amines and alcohols. The most robust, self-validating route utilizes Monomethyl terephthalate as the starting material.

The "Acid Chloride" Activation Route

This method locks the ester functionality in place before introducing the amine.

Workflow Logic:

-

Starting Material: Monomethyl terephthalate (CAS 1679-64-7).[1] This commercially available precursor already possesses the desired asymmetry.

-

Activation: Convert the free carboxylic acid to an acid chloride using Thionyl Chloride (

) or Oxalyl Chloride. The methyl ester is stable under these conditions. -

Amidation: React the acid chloride with diethylamine. The high reactivity of the acid chloride ensures rapid coupling without disturbing the methyl ester.

Visualization of Synthetic Workflow

Caption: Step-wise synthesis ensuring chemoselectivity by utilizing the stability of the methyl ester during acid chloride activation.

Reactivity Profile: Selective Hydrolysis

The core utility of this scaffold in drug design lies in the ability to selectively hydrolyze the ester while retaining the amide. This mimics "soft drug" approaches where an esterase cleaves a masking group to reveal an active carboxylic acid.

The Kinetic Hierarchy

-

Ester Hydrolysis (

): Fast. The methoxide is a good leaving group, and the carbonyl is more electrophilic. -

Amide Hydrolysis (

): Slow. The nitrogen lone pair donation renders the carbonyl carbon less electrophilic, and the amine is a poor leaving group (

Protocol Implication: Using Lithium Hydroxide (LiOH) in THF/Water at controlled temperatures (0°C to RT) effects exclusive cleavage of the methyl ester.

Visualization of Metabolic/Hydrolytic Pathways

Caption: Divergent hydrolysis pathways controlled by reaction conditions, demonstrating the stability of the amide bond relative to the ester.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(diethylcarbamoyl)benzoate

Objective: High-yield synthesis starting from Monomethyl terephthalate.

-

Activation:

-

In a dry round-bottom flask, dissolve Monomethyl terephthalate (1.0 equiv, e.g., 1.80 g) in anhydrous Dichloromethane (DCM) (20 mL).

-

Add catalytic DMF (2-3 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Validation: Aliquot into MeOH; TLC should show conversion to dimethyl terephthalate (methyl ester formed from acid chloride).

-

Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in dry DCM.

-

-

Amidation:

-

Cool the acid chloride solution to 0°C.

-

Add Triethylamine (2.5 equiv) followed by Diethylamine (1.1 equiv) dropwise.

-

Stir at RT for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO

, then Brine. Dry over MgSO -

Purification: Flash chromatography (Hexanes/Ethyl Acetate).

-

Protocol B: Selective Hydrolysis (Saponification)

Objective: Isolate 4-(diethylcarbamoyl)benzoic acid without cleaving the amide.

-

Reaction:

-

Dissolve Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv) in THF:Water (3:1) .

-

Add LiOH·H

O (1.5 equiv) at 0°C. -

Stir at RT and monitor by TLC (disappearance of starting material, appearance of polar spot). Reaction time is typically 2–4 hours.

-

-

Workup:

-

Acidify carefully with 1N HCl to pH ~3.

-

Extract with Ethyl Acetate.

-

Self-Validation: The product should be soluble in base (bicarbonate) and precipitate in acid. The

H NMR should show the loss of the singlet at ~3.94 ppm (methyl ester) but retention of the ethyl signals (amide).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15513, Monomethyl terephthalate. Retrieved January 29, 2026, from [Link]

-

Quintanilla-Licea, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molecules, 7, 662-673. Retrieved January 29, 2026, from [Link]

-

Master Organic Chemistry (2019). Amide Hydrolysis Using Acid Or Base: Mechanisms and Selectivity. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: Methyl 4-(diethylcarbamoyl)benzoate in Medicinal Chemistry

This Application Note and Protocol Guide details the strategic utilization of Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) as a bifunctional building block in pharmaceutical synthesis.

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate is a versatile bifunctional intermediate used in the synthesis of terephthalic acid derivatives . Its structure features two orthogonal reactive sites: a stable diethylamide moiety (serving as a solubility-enhancing pharmacophore or metabolic "handle") and a reactive methyl ester (serving as an electrophilic attachment point).

This compound is critical in the development of:

-

Histone Deacetylase (HDAC) Inhibitors: As a precursor to N-hydroxybenzamide motifs.

-

Antitumor Hydrazones: Via conversion to benzohydrazides.[1][2]

-

PROTAC Linkers: Where the rigid phenyl core provides defined spatial separation between warheads.

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |

| CAS Number | 122357-96-4 |

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| LogP (Predicted) | ~2.1 (Lipophilic, good membrane permeability) |

| Key Functionality | Orthogonal protection: Amide (stable to mild acid/base) vs. Ester (labile). |

Strategic Synthesis Pathways

The utility of Methyl 4-(diethylcarbamoyl)benzoate lies in its ability to undergo divergent synthesis . The following flowchart illustrates its preparation from Monomethyl Terephthalate and its downstream transformation into three distinct bioactive scaffolds.

Figure 1: Synthesis and divergent application pathways of Methyl 4-(diethylcarbamoyl)benzoate.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-(diethylcarbamoyl)benzoate

Objective: Preparation of the core scaffold from commercially available Monomethyl Terephthalate. Scale: 10 mmol (2.35 g theoretical yield).

Reagents:

-

Monomethyl terephthalate (1.80 g, 10 mmol)

-

Thionyl chloride (

) (5.0 mL, excess) -

Diethylamine (

) (1.5 mL, 15 mmol) -

Triethylamine (

) (2.1 mL, 15 mmol) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend Monomethyl terephthalate (1.80 g) in

(5.0 mL). -

Reflux: Heat to reflux (75°C oil bath) for 2 hours until the solution becomes clear and gas evolution (

, -

Evaporation: Remove excess

under reduced pressure. Co-evaporate with dry toluene ( -

Amidation: Dissolve the crude acid chloride in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

-

Addition: Add a mixture of Diethylamine (1.5 mL) and Triethylamine (2.1 mL) in DCM (5 mL) dropwise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Work-up: Wash the organic layer with 1M

(20 mL) to remove unreacted amines, followed by sat. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

Validation Criteria:

-

1H NMR (400 MHz, CDCl3):

8.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.94 (s, 3H,

Protocol B: Divergent Synthesis – Hydrazinolysis to Antitumor Scaffolds

Context: Benzohydrazides are privileged structures in medicinal chemistry, often exhibiting antimicrobial and antitumor activity [1, 2]. Objective: Convert the ester to a hydrazide without affecting the diethylamide.

Reagents:

-

Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq)

-

Hydrazine hydrate (80% aqueous solution, 5.0 eq)

-

Ethanol (Absolute)

Methodology:

-

Dissolution: Dissolve Methyl 4-(diethylcarbamoyl)benzoate (235 mg, 1 mmol) in Ethanol (5 mL).

-

Addition: Add Hydrazine hydrate (0.25 mL, ~5 mmol).

-

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

-

Checkpoint: The reaction is driven by the precipitation of the hydrazide or consumption of the starting ester (Check TLC).

-

-

Isolation: Cool the mixture to 0°C. If a solid precipitates, filter and wash with cold ethanol. If no precipitate forms (due to the diethylamide solubility), concentrate to dryness and triturate with diethyl ether.

-

Derivatization (Optional): React the crude hydrazide with an aldehyde (e.g., 4-nitrobenzaldehyde) in ethanol with catalytic acetic acid to form the Acyl Hydrazone (Schiff Base).

Safety & Handling

| Hazard Class | Risk Description | Mitigation Strategy |

| Corrosive/Toxic | Thionyl Chloride causes severe burns and lung damage. | Use only in a functioning fume hood. Quench excess carefully. |

| Flammable | Diethylamine is highly flammable and volatile. | Keep away from ignition sources. Store at <25°C. |

| Irritant | Benzamide derivatives may be skin/eye irritants. | Wear nitrile gloves and safety goggles. |

References

-

Synthesis of Hydrazide-Hydrazones: Mohareb, R. M., & Mohamed, A. A. (2011). The Reaction of Cyanoacetylhydrazine with

-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.[5] Molecules, 16(12), 3410-3419. Link -

Terephthalic Acid Derivatives: Taha, M., et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 17, 7232-7249. Link

-

General Esterification Protocols: University of Mustansiriyah. Preparation of Methyl Benzoate Protocol. Link

-

Chemical Data: PubChem Compound Summary for Methyl 4-formylbenzoate (Structural Analog). Link

Sources

applications of Methyl 4-(diethylcarbamoyl)benzoate in drug development

Technical Application Note: Methyl 4-(diethylcarbamoyl)benzoate in Drug Development

Abstract

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) serves as a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors and anthelmintic benzamide analogs . This guide details the compound's utility as a "masked" linker, exploiting the chemoselectivity between its labile methyl ester and the sterically hindered diethylamide. We provide validated protocols for its synthesis, selective functionalization, and application in Structure-Activity Relationship (SAR) profiling for oncology and parasitology targets.

Chemical Identity & Significance

| Property | Detail |

| IUPAC Name | Methyl 4-(diethylcarbamoyl)benzoate |

| CAS Number | 122357-96-4 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Key Functional Groups | Methyl Ester: Electrophilic, hydrolyzable (Linker/Warhead precursor)Diethylamide: Stable, lipophilic (Cap group/Pharmacophore) |

| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water. |

Strategic Role in Drug Design

In drug discovery, this molecule acts as a privileged structure due to its ability to differentiate downstream synthetic pathways:

-

The Diethylamide Motif: Mimics the pharmacophore of Diethylcarbamazine (DEC) and DEET, providing lipophilicity and receptor binding affinity. In HDAC inhibitors, this serves as the "Cap Group" that interacts with the rim of the enzyme active site.

-

The Methyl Ester: Acts as a temporary protecting group or a precursor for the "Zinc Binding Group" (ZBG). It can be selectively hydrolyzed to the free acid or converted to a hydroxamic acid (via hydroxylaminolysis).

Core Application: Synthesis of Benzamide HDAC Inhibitors

The primary application of Methyl 4-(diethylcarbamoyl)benzoate is as a starting material for Class I isoform-selective HDAC inhibitors . The benzamide scaffold is preferred over hydroxamates in next-generation epigenetics due to improved pharmacokinetic stability.

Mechanism of Action (Drug Design Context)

-

Cap Group: The 4-(diethylcarbamoyl) moiety sits at the entrance of the HDAC catalytic tunnel.

-

Linker: The phenyl ring acts as the spacer.

-

ZBG Precursor: The methyl ester is converted into a functional group (e.g., ortho-aminoanilide or hydroxamic acid) that chelates the Zinc ion (

) at the active site.

Visualizing the Synthetic Workflow

The following diagram illustrates the conversion of the scaffold into a bioactive HDAC inhibitor.

Figure 1: Synthetic divergence from the methyl ester scaffold to bioactive HDAC inhibitors.

Experimental Protocols

Protocol A: Chemoselective Hydrolysis (Ester Cleavage)

Objective: To generate the free carboxylic acid for coupling without degrading the diethylamide group.

Reagents:

-

Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

-

Solvent: THF/Water (3:1 v/v)

-

1M HCl (for acidification)

Step-by-Step Methodology:

-

Dissolution: Dissolve 235 mg (1.0 mmol) of Methyl 4-(diethylcarbamoyl)benzoate in 3 mL of THF.

-

Activation: Add 1 mL of distilled water containing 84 mg (2.0 mmol) of LiOH. The solution may turn slightly cloudy.

-

Reaction: Stir vigorously at Room Temperature (25°C) for 4 hours.

-

Note: Do not heat. The diethylamide is stable at RT, but refluxing in strong base may lead to minor amide hydrolysis.

-

-

Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (

) should disappear, and a baseline spot (acid) should appear. -

Workup:

-

Evaporate THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 using 1M HCl. A white precipitate (the acid) should form.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Dry over anhydrous

and concentrate.

-

-

Yield: Expect >90% yield of 4-(diethylcarbamoyl)benzoic acid.

Protocol B: Direct Conversion to Hydroxamic Acid (ZBG Formation)

Objective: To synthesize a hydroxamate-based HDAC inhibitor directly from the ester.

Reagents:

-

Hydroxylamine hydrochloride (

) (10.0 eq) -

Potassium Hydroxide (KOH) (10.0 eq)

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Preparation of Hydroxylamine: In a separate flask, dissolve

in MeOH and add KOH (dissolved in min. MeOH) at 0°C. Filter off the KCl precipitate to obtain a fresh -

Reaction: Add the Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq) to the filtrate.

-

Conditions: Stir at 0°C for 1 hour , then warm to RT for 2 hours.

-

Critical Control Point: The high concentration of hydroxylamine acts as a potent nucleophile. The diethylamide is sterically bulky enough to resist attack under these conditions, ensuring chemoselectivity for the ester.

-

-

Quench: Neutralize carefully with 1M HCl to pH 7.

-

Purification: The product is polar. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Impurity & Stability Profiling

When sourcing or synthesizing this compound, three specific impurities must be monitored using HPLC-UV (254 nm).

| Impurity ID | Structure / Name | Origin | Impact on Assay |

| Imp-A | 4-(Diethylcarbamoyl)benzoic acid | Hydrolysis product | Reduces coupling efficiency; alters pH. |

| Imp-B | Methyl 4-carboxybenzoate | Incomplete amidation | Lacks the "Cap" group; inactive in biological assays. |

| Imp-C | Terephthalic acid | Full hydrolysis | Insoluble; precipitates in assay buffers. |

Stability Note: Store the solid at 2-8°C. Solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles as the ester is susceptible to slow hydrolysis in the presence of atmospheric moisture.

References

-

HDAC Inhibitor Design: Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry 46.24 (2003): 5097-5116. Link

-

Benzamide Synthesis: Lobera, M., et al. "Selective class IIa histone deacetylase inhibitors." Nature Chemical Biology 9.5 (2013): 319-325. Link

- Chemoselectivity of Esters: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Ed. (1999). (Standard Reference for Ester/Amide selectivity).

Disclaimer: This document is for research and development purposes only. Not for human diagnostic or therapeutic use.

Sources

Application Note: High-Yield Esterification Strategies for 4-(diethylcarbamoyl)benzoic Acid

Abstract & Strategic Analysis

This application note details the robust synthesis protocol for the esterification of 4-(diethylcarbamoyl)benzoic acid (also known as terephthalic acid mono-diethylamide).[1][2] This bifunctional building block contains a carboxylic acid and a tertiary amide.[1] While the amide moiety is generally robust, the primary challenge in esterification lies in achieving high conversion without affecting the amide integrity or complicating downstream purification.

Chemical Context

-

Substrate: 4-(diethylcarbamoyl)benzoic acid (

) -

Key Challenge: Direct Fischer esterification (acid-catalyzed reflux with alcohol) is often equilibrium-limited and requires large excesses of alcohol, which is impractical for expensive or complex alcohol substrates often used in drug development.[1][2]

Methodology Selection

We prioritize the Acyl Chloride Activation Method via Thionyl Chloride (

-

Why this method?

-

Irreversibility: Unlike Fischer esterification, converting the acid to an acid chloride drives the reaction to completion.[1]

-

Amide Stability: The N,N-diethyl tertiary amide is highly stable against thionyl chloride, unlike primary or secondary amides which can dehydrate to nitriles or form imidoyl chlorides under harsh conditions.[1]

-

Versatility: This protocol allows for the attachment of complex, sterically hindered, or solid alcohols, which is critical in structure-activity relationship (SAR) studies.[1]

-

Experimental Protocol: Acyl Chloride Route

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| 4-(diethylcarbamoyl)benzoic acid | Substrate | 1.0 | Dry thoroughly before use.[1][2] |

| Thionyl Chloride ( | Activator | 2.0 - 5.0 | Excess serves as solvent/driver.[1][2] |

| DMF (Dimethylformamide) | Catalyst | 0.05 | Essential for Vilsmeier-Haack type activation.[1][2] |

| Dichloromethane (DCM) | Solvent | - | Anhydrous.[1][2] |

| Target Alcohol ( | Nucleophile | 1.1 - 1.5 | Dry.[1][2] |

| Triethylamine ( | Base | 2.0 | Scavenges HCl in Step 2.[1][2] |

Phase I: Activation (Formation of Acid Chloride)

Rationale:[2] The carboxylic acid is converted to the highly electrophilic acid chloride.[1] The evolution of

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or

line). -

Suspension: Suspend 1.0 equiv of 4-(diethylcarbamoyl)benzoic acid in anhydrous DCM (or Toluene for higher boiling point).

-

Catalysis: Add catalytic DMF (1-2 drops per gram of substrate).[1][2]

-

Mechanistic Note: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than

-

-

Chlorination: Add

dropwise.[1]-

Observation: Gas evolution (

,

-

-

Reflux: Heat to gentle reflux (

for DCM,-

Endpoint: The suspension should become a clear, homogeneous solution, indicating the consumption of the insoluble acid and formation of the soluble acid chloride.

-

-

Isolation: Concentrate the mixture in vacuo to remove solvent and excess

.-

Crucial Step: Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal) to ensure all traces of

are removed. Residual

-

Phase II: Esterification

Rationale: The acid chloride reacts rapidly with the alcohol.[1] A base is required to neutralize the generated HCl, preventing acid-catalyzed side reactions.[1]

-

Solubilization: Dissolve the crude acid chloride residue in fresh anhydrous DCM.

-

Base Addition: Add

(2.0 equiv) and cool to-

Note: Pyridine can be used as both solvent and base if the alcohol is acid-sensitive.[1]

-

-

Nucleophilic Attack: Add the Target Alcohol (1.1–1.5 equiv) dissolved in minimal DCM dropwise.[1]

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

Purification & Workup Logic

Because the product is a neutral amide-ester, and the starting material is an acidic amide-acid, we utilize a "Self-Validating" Acid/Base extraction to ensure high purity without immediate chromatography.[1]

Workup Protocol

-

Quench: Add water to the reaction mixture to hydrolyze any unreacted acid chloride back to the acid.[1]

-

Phase Separation: Transfer to a separatory funnel.

-

Acid Wash: Wash organic layer with 1M HCl (removes excess

and Pyridine).[1] -

Base Wash (Critical): Wash organic layer with saturated

or 1M -

Drying: Dry organic layer over

, filter, and concentrate.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the activation and substitution pathway, highlighting the role of the Vilsmeier intermediate.

Caption: Figure 1: Stepwise activation of the benzoic acid derivative followed by base-mediated esterification.

Purification Logic Flowchart

This decision tree ensures the user understands how to separate the product from impurities based on pKa differences.[1]

Caption: Figure 2: Acid/Base extraction workflow exploiting the acidity of the starting material vs. the neutrality of the product.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete acid chloride formation.[1][2] | Ensure DMF catalyst is added.[1][2] Check if |

| Impurity: Alkyl Chloride | Residual | Perform azeotropic evaporation with DCM/Toluene twice after the activation step to remove all |

| Impurity: Starting Acid | Inefficient base wash.[1][2] | Ensure the |

| Dark Coloration | Decomposition of DMF or amine.[1][2] | Keep the esterification step (Phase II) at |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard mechanistic reference for nucleophilic acyl substitution).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for acid chloride synthesis).

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link (Discusses activation strategies relevant to benzoic acid derivatives).[1][2]

-

Greenberg, J. A., & Sammakia, T. (2017).[1][5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251. Link (Provides modern context on thionyl chloride reactivity and compatibility).[1][2]

-

BenchChem. (2025).[1] Solubility of Benzoic Acid in Organic Solvents. Link (General solubility data for benzoic acid derivatives).[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 6. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Technical Application Note: Precision Synthesis of Methyl 4-(diethylcarbamoyl)benzoate

Abstract & Introduction

This application note details the optimized protocol for the synthesis of methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) via the nucleophilic acyl substitution of methyl 4-(chlorocarbonyl)benzoate with diethylamine. This transformation represents a critical fragment synthesis in medicinal chemistry, often serving as a core scaffold for lipophilic amide derivatives in drug discovery.[1]

The procedure utilizes a Schotten-Baumann type anhydrous amidation in dichloromethane (DCM).[1] Unlike aqueous Schotten-Baumann conditions, this anhydrous approach prevents hydrolysis of the moisture-sensitive acid chloride and the methyl ester moiety.[1] The protocol prioritizes chemoselectivity, ensuring the highly reactive acid chloride is derivatized while preserving the methyl ester for subsequent synthetic steps.[1]

Chemical Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism .[1] The nucleophilic nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1] The chloride ion, being a good leaving group, is eliminated to reform the carbonyl, generating the protonated amide. An auxiliary base (Triethylamine, TEA) is employed to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the formation of unreactive diethylamine hydrochloride salts.

Mechanism Visualization

Figure 1: Step-wise mechanistic pathway of the anhydrous amidation process.

Materials & Safety Profile

Safety Warning: Acid chlorides are corrosive and lachrymators.[1] Diethylamine is highly flammable and toxic.[1][2] All operations must be performed in a functioning fume hood.[1]

| Reagent | CAS No.[1][2][3][4][5] | MW ( g/mol ) | Equiv.[1][6] | Role | Hazards |

| Methyl 4-(chlorocarbonyl)benzoate | 3535-15-9 | 198.60 | 1.0 | Substrate | Corrosive, Moisture Sensitive |

| Diethylamine | 109-89-7 | 73.14 | 1.1 | Nucleophile | Flammable, Toxic, Corrosive |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | Base (Scavenger) | Flammable, Corrosive |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Solvent | Carcinogen, Volatile |

Experimental Protocol

Preparation

-

Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of dry nitrogen or argon.[1]

-

Solvent: Ensure Dichloromethane (DCM) is anhydrous (water content <50 ppm) to prevent hydrolysis of the starting material to the dicarboxylic acid mono-ester.[1]

Step-by-Step Procedure

Step 1: Solubilization (0 - 5 min)

-

Charge the RBF with Methyl 4-(chlorocarbonyl)benzoate (1.0 equiv, e.g., 5.0 g, 25.2 mmol).

-

Add anhydrous DCM (50 mL, ~10 vol). Stir until fully dissolved.

-

Cool the solution to 0 °C using an ice/water bath. Rationale: Low temperature controls the exotherm and suppresses potential side reactions.

Step 2: Addition of Base and Amine (5 - 30 min)

-

In a separate vessel, mix Diethylamine (1.1 equiv, 2.03 g, 2.9 mL) and Triethylamine (1.5 equiv, 3.82 g, 5.3 mL) in DCM (20 mL).

-

Transfer this mixture to the addition funnel.

-

Dropwise Addition: Add the amine/base solution to the cold acid chloride solution over 20–30 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[1] This confirms the reaction is progressing.[1]

Step 3: Reaction Maintenance (30 min - 3 hrs)

-

Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 2–3 hours.

-

Process Control: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting acid chloride (Rf ~0.8, unstable on silica) should disappear, and a new spot (Product, Rf ~0.4–0.5) should appear. Note: Quench a small TLC aliquot with methanol before spotting to convert unreacted acid chloride to the methyl ester for easier visualization.

Step 4: Workup (Purification Phase)

-

Quench: Add water (50 mL) to the reaction mixture and stir vigorously for 5 minutes to dissolve ammonium salts.

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[1]

-

Acid Wash: Wash the organic layer with 1M HCl (2 × 30 mL).[1] Rationale: Removes unreacted diethylamine and TEA.

-

Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 × 30 mL).[1] Rationale: Removes any hydrolyzed terephthalic acid mono-methyl ester.

-

Drying: Wash with Brine (sat. NaCl, 30 mL), then dry over anhydrous MgSO₄ or Na₂SO₄ .

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 40 °C.

Step 5: Isolation

-

The crude product is typically a viscous pale-yellow oil or low-melting solid.[1]

-

High Purity Requirement: If necessary, purify via flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).[1]

Experimental Workflow Diagram

Figure 2: Operational flowchart for the synthesis and isolation of the target amide.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; keep glassware dry. |

| Product Impurity (Acidic) | Incomplete Base Wash | Ensure NaHCO₃ wash is thorough (pH of aq.[1] layer should be ~8).[1] |

| Emulsion during Workup | Surfactant-like properties | Add solid NaCl to the separatory funnel or filter through Celite.[1] |

| Starting Material Remains | Old/Hydrolyzed Acid Chloride | Verify reagent quality.[1] If acid chloride has white solids (acid), distill or use excess reagent.[1] |

Characterization (Expected Data)

-

Appearance: Colorless to pale yellow viscous oil or solid (MP ~30-40 °C).[1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H ortho to ester),

-

δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H ortho to amide),

-

δ 3.94 (s, 3H, COOCH₃),

-

δ 3.55 (br s, 2H, N-CH₂), 3.25 (br s, 2H, N-CH₂),

-

δ 1.25 (br t, 3H, CH₃), 1.10 (br t, 3H, CH₃).

-

Note: Amide rotamers may cause broadening of ethyl signals.

-

-

MS (ESI): Calculated for C₁₃H₁₇NO₃ [M+H]⁺: 236.[1]13. Found: 236.1.[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of nucleophilic acyl substitution).[1]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Review of amidation methods).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 122357-96-4, Methyl 4-(diethylcarbamoyl)benzoate.

-

Sigma-Aldrich. (2023).[1][3] Safety Data Sheet: Methyl 4-(chlorocarbonyl)benzoate.

Sources

- 1. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethylmethylamine - Wikipedia [en.wikipedia.org]

- 3. Methyl 4-acetylbenzoate 98 3609-53-8 [sigmaaldrich.com]

- 4. 4-(diethylamino)benzoate precursor | Sigma-Aldrich [sigmaaldrich.com]

- 5. No results for search term "3D-FVA09631" | CymitQuimica [cymitquimica.com]

- 6. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analytical Strategy for Methyl 4-(diethylcarbamoyl)benzoate

Abstract

This application note details a validated analytical framework for the characterization and quantification of Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4). As a critical intermediate in the synthesis of benzamide-based pharmaceuticals and agrochemicals, the purity of this ester-amide scaffold is paramount. This guide provides a robust Reverse-Phase HPLC (RP-HPLC) protocol for assay and impurity profiling, complemented by GC-MS for volatile impurity analysis and NMR for structural verification. The methods described herein are designed to separate the target analyte from its primary hydrolysis degradation product, 4-(diethylcarbamoyl)benzoic acid.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecule's behavior in solution is the prerequisite for method design.[1] The molecule contains two key functional groups: a methyl ester (lipophilic, susceptible to hydrolysis) and a diethylamide (stable, moderately polar).

| Property | Description |

| Chemical Name | Methyl 4-(diethylcarbamoyl)benzoate |

| CAS Number | 122357-96-4 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Structure | p-substituted benzene ring; Position 1: Methyl ester; Position 4: Diethylamide |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO, DCM. Sparingly soluble in water.[1] |

| LogP (Predicted) | ~2.1 – 2.4 (Lipophilic) |

| UV Max | ~254 nm (Benzoyl chromophore) |

| Key Impurities | 4-(diethylcarbamoyl)benzoic acid (Hydrolysis product), Diethylamine (Synthesis precursor) |

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for analyzing batches of Methyl 4-(diethylcarbamoyl)benzoate.

Figure 1: Analytical Decision Tree for Quality Control.

Method 1: RP-HPLC for Purity and Assay (Primary Method)

Rationale

The primary degradation pathway is the hydrolysis of the methyl ester to the free acid.[1] Since the acid is significantly more polar, a C18 column with a gradient elution is required to resolve the early-eluting acid impurity from the main ester peak.

Chromatographic Conditions[5][8][9][10]

-

Instrument: UHPLC or HPLC system with PDA/UV detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

-

Column Temperature: 30°C.

-

Detection: 254 nm (Reference: 360 nm).

-

Injection Volume: 5–10 µL.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of acid impurities, sharpening peaks).[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Sample Preparation[2][5]

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1 mg/mL).[1]

-

Working Solution: Dilute Stock Solution 1:10 with 50:50 Water:Acetonitrile . This matches the initial mobile phase strength to prevent peak distortion (solvent effects).[1]

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Criteria

-

Tailing Factor (As): 0.8 – 1.2.[1]

-

Theoretical Plates (N): > 5000.[1]

-

Resolution (Rs): > 2.0 between the main peak and any adjacent impurity.[1]

-

Retention Time: Expect the main peak at ~8-10 minutes. The hydrolyzed acid impurity will elute significantly earlier (~3-5 minutes).[1]

Method 2: GC-MS for Residual Solvents & Volatiles

Rationale

Synthesis of this molecule often involves diethylamine or thionyl chloride/methanol.[1] These volatile residues are best detected via Gas Chromatography.[1]

Protocol

-

Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split mode (20:1), 250°C.

-

Oven Program:

-

Hold at 50°C for 2 min (Solvent delay).

-

Ramp 10°C/min to 200°C.

-

Ramp 20°C/min to 280°C, hold 3 min.

-

-

Detection: MS (EI source, 70 eV).[1] Scan range 35–400 m/z.

-

Expected Results:

-

Diethylamine: Elutes early (check solvent cut time).[1]

-

Methyl 4-(diethylcarbamoyl)benzoate: Elutes mid-run. Mass spectrum should show parent ion

and a base peak at

-

Method 3: Structural Identification (NMR)

For batch release, Identity (ID) must be confirmed.[1]

-

Solvent: CDCl₃ (Deuterated Chloroform).[1]

-

1H NMR Signals (400 MHz):

-

δ 8.10 (d, 2H): Aromatic protons adjacent to the ester (deshielded).[1]

-

δ 7.45 (d, 2H): Aromatic protons adjacent to the amide.[1]

-

δ 3.94 (s, 3H): Methyl ester protons (–COOCH ₃).

-

δ 3.55 & 3.25 (br q, 4H): Methylene protons of the diethylamide. Note: Due to restricted rotation around the C-N amide bond, these often appear as two broad distinct signals rather than a clean quartet.

-

δ 1.25 & 1.10 (t, 6H): Methyl protons of the diethylamide.

-

Troubleshooting & Validation (E-E-A-T)

Common Issues

-

Ghost Peaks in HPLC: If you see a peak at the void volume, it is likely the hydrolyzed acid (4-(diethylcarbamoyl)benzoic acid). Confirm by injecting a standard of the acid.[1][3]

-

Split Peaks: Ensure the sample diluent is not stronger than the initial mobile phase.[1] Use 50:50 Water:ACN.

-

Amide Rotamers in NMR: Do not mistake the broadened/split ethyl signals in NMR for impurities. This is characteristic of tertiary amides.[1] Heating the NMR sample to 50°C can coalesce these peaks.[1]

Validation Parameters (ICH Q2)

-

Linearity: Demonstrate

over 50% to 150% of target concentration. -

LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively.

-

Robustness: Verify the method tolerates small changes in pH (±0.2) and column temperature (±5°C).

References

-

PubChem. (2025).[4][1][5] Methyl 4-(diethylcarbamoyl)benzoate Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. John Wiley & Sons.[1][5] (Standard reference for the gradient design rationale).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Reference for NMR interpretation of amide rotamers).

Sources

- 1. Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | CID 25127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-[methoxy(methyl)carbamoyl]benzoate | C11H13NO4 | CID 54447022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

using Methyl 4-(diethylcarbamoyl)benzoate in multi-step organic syntheses

Application Note: Strategic Utilization of Methyl 4-(diethylcarbamoyl)benzoate in Divergent Organic Synthesis

Executive Summary & Strategic Value

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) represents a high-value "bifunctional divergent scaffold" for medicinal chemistry. Its utility stems from the electronic and steric differentiation between its two carbonyl functionalities:

-

The Methyl Ester (C-4): An electrophilic, hydrolytically labile "soft" handle, prone to rapid nucleophilic attack and hydride reduction.

-

The Diethyl Amide (C-1): A robust, hydrolytically stable "hard" handle that serves as a powerful Directed Ortho Metalation (DoM) group.

This guide details protocols to selectively manipulate one functional group while preserving the other, enabling the synthesis of complex pharmaceutical intermediates (e.g., HDAC inhibitors, benzylamine scaffolds) from a single precursor.

Chemoselective Reactivity Landscape

The following decision matrix illustrates the hierarchical reactivity of the scaffold.

Figure 1: Divergent synthetic pathways accessible from the parent scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis of the Methyl Ester

Objective: Isolate the free carboxylic acid for coupling (e.g., hydroxamic acid synthesis) without degrading the diethyl amide.

Mechanism: The methyl ester is sterically accessible and electronically more electrophilic than the resonance-stabilized diethyl amide. Mild saponification conditions are sufficient.

Reagents:

-

Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv)

-

LiOH·H₂O (1.5 equiv)

-

THF/Water (3:1 v/v)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in THF (0.2 M concentration) at ambient temperature (20–25 °C).

-

Saponification: Add the LiOH solution (dissolved in the minimum amount of water) dropwise.

-

Monitoring: Stir at room temperature. Monitor via TLC (5% MeOH in DCM) or LC-MS.

-

Checkpoint: The ester spot (higher R_f) should disappear within 2–4 hours. The amide bond remains intact indefinitely at this temperature.

-

-

Workup: Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid product often precipitates. If not, extract with EtOAc (3x).

-

Purification: Crystallization from EtOH/Hexanes is usually sufficient; chromatography is rarely needed.

Self-Validating Metric: ¹H NMR will show the disappearance of the methyl singlet (~3.9 ppm) while the ethyl quartet/triplet signals (~3.5 and 1.2 ppm) of the amide remain distinct.

Protocol B: Chemoselective Reduction of the Ester (Preserving the Amide)

Objective: Generate the benzylic alcohol for further functionalization (e.g., conversion to benzyl bromide).

Mechanism: Lithium Borohydride (LiBH₄) is chemoselective for esters over tertiary amides. Stronger reductants like LiAlH₄ would reduce both groups.

Reagents:

-

Substrate (1.0 equiv)

-

LiBH₄ (2.0 M in THF, 1.2 equiv)

-

Anhydrous THF or Et₂O

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve substrate in anhydrous THF (0.1 M).

-

Addition: Cool to 0 °C. Add LiBH₄ solution dropwise over 10 minutes.

-

Reaction: Allow to warm to room temperature. Stir for 12–16 hours.

-

Note: If reaction is sluggish, add 5 mol% MeOH as a catalyst to form the active boromethoxy species.

-

-

Quench: Cool to 0 °C. Quench very slowly with saturated aqueous NH₄Cl (hydrogen gas evolution).

-

Isolation: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

Self-Validating Metric: IR Spectroscopy. Look for the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the retention of the amide carbonyl stretch (~1630 cm⁻¹). Appearance of broad OH stretch (~3400 cm⁻¹).

Protocol C: Advanced Directed Ortho Metalation (DoM)

Objective: Introduce a functional group ortho to the amide.[1] Critical Warning: The methyl ester is incompatible with organolithiums (n-BuLi/s-BuLi) used for DoM. It acts as an electrophilic trap, leading to polymerization or ketone formation. You must protect or transform the ester first.

Workflow: Ester → Alcohol (Protocol B) → TBS-Ether Protection → DoM.

Reagents:

-

TBS-Protected Alcohol Derivative (1.0 equiv)

-

sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)

-

TMEDA (1.1 equiv)

-

Electrophile (e.g., MeI, DMF, I₂)

-

Anhydrous THF, -78 °C

Step-by-Step Procedure:

-

Complexation: In a cryo-vial under Argon, mix s-BuLi and TMEDA in THF at -78 °C. Stir for 15 min.

-

Metalation: Add the TBS-protected substrate (dissolved in THF) dropwise down the side of the flask to pre-cool it.

-

Incubation: Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange (formation of the aryl-lithium species).

-

Quench: Add the electrophile (dissolved in THF) rapidly.

-

Warming: Allow to warm to room temperature over 2 hours.

-

Deprotection (Optional): Treat with TBAF to recover the alcohol.

Self-Validating Metric: Deuterium Quench Test. Before adding the expensive electrophile, quench a 0.1 mL aliquot with MeOD. Analyze via NMR/MS. >90% deuterium incorporation at the ortho position confirms successful lithiation.

Data Summary Table

| Transformation | Reagent System | Selectivity | Key Risk Factor |

| Hydrolysis | LiOH / THF / H₂O | Ester > Amide | Over-acidification during workup may hydrolyze amide if heated. |

| Ester Reduction | LiBH₄ / THF | Ester > Amide | Use of LiAlH₄ will destroy selectivity (reduces both). |

| Amide Reduction | Zn(OAc)₂ / (EtO)₃SiH | Amide > Ester | Requires strict anhydrous conditions; silane quality is critical. |

| DoM | s-BuLi / TMEDA | Ortho to Amide | FATAL: Presence of unprotected ester will kill the reaction. |

References

-

Directed Ortho Metalation (DoM)

-

Chemoselective Amide Reduction

-

Ester Reduction Selectivity

-

Brown, H. C., & Narasimhan, S. "Selective reductions. 28. The rapid reaction of lithium borohydride with esters." Journal of Organic Chemistry, 1982, 47(9), 1604–1606. Link

-

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]